molecular formula C13H19NO3 B6179857 tert-butyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate CAS No. 2580242-10-8

tert-butyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate

Cat. No.: B6179857
CAS No.: 2580242-10-8
M. Wt: 237.3
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Description

tert-butyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This particular compound features a tert-butyl group, a hydroxy group, and a methylphenyl group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a substituted benzyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or copper can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group, if formed, can be reduced back to the hydroxy group using reducing agents like sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry .

Biology: In biological research, tert-butyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate is used as a protecting group for amines. This protects the amine functionality during multi-step synthesis processes, which is crucial in the synthesis of peptides and other biologically active molecules .

Medicine: Its ability to form stable carbamate linkages makes it useful in drug design and development .

Industry: In the industrial sector, the compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which tert-butyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The hydroxy group can form hydrogen bonds, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

  • tert-butyl N-hydroxycarbamate
  • tert-butyl N-(3-hydroxypropyl)carbamate
  • tert-butyl N-(2-hydroxyethyl)carbamate

Comparison:

Conclusion

tert-butyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical transformations, making it a valuable building block in synthetic chemistry. The compound’s ability to form stable carbamate linkages and interact with molecular targets highlights its potential in drug development and other scientific research areas.

Properties

CAS No.

2580242-10-8

Molecular Formula

C13H19NO3

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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